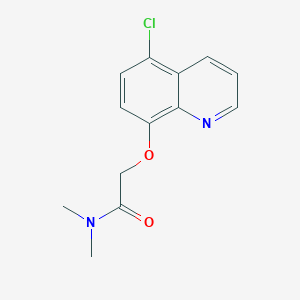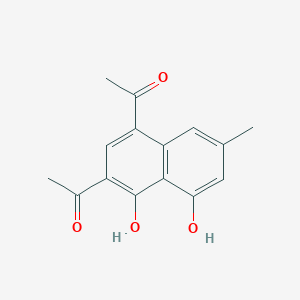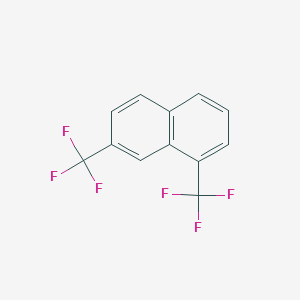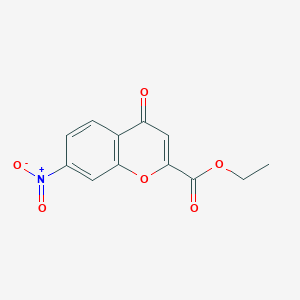
tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO3 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process may include the following steps:
Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Alkylation: The protected piperidine is then alkylated with 3-chloro-1-propanol to introduce the hydroxypropyl group.
Amination: The hydroxyl group is converted to an amino group using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Utilized in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new polymers and resins.
作用機序
The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
類似化合物との比較
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate has a pyridine ring, which may confer different electronic properties and reactivity.
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate lacks the amino group, affecting its potential for further functionalization.
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate contains a piperazine ring, which can influence its biological activity and solubility.
The uniqueness of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate lies in its combination of functional groups, making it a versatile intermediate for various synthetic applications.
特性
分子式 |
C13H26N2O3 |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
tert-butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-5-10(9-15)11(14)6-8-16/h10-11,16H,4-9,14H2,1-3H3 |
InChIキー |
CKOAKJSLDODFTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)


![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)




![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)



